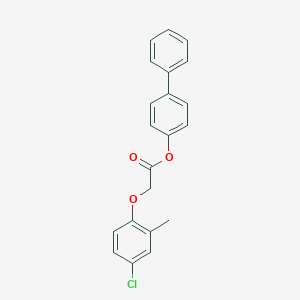
2,4-dichloro-N'-propionylbenzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-N’-propanoylbenzohydrazide is an organic compound with the molecular formula C10H10Cl2N2O2 It is a derivative of benzohydrazide, characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring and a propanoyl group attached to the nitrogen atom of the hydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N’-propanoylbenzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with propanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves careful control of reaction conditions, such as temperature, pressure, and the molar ratio of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2,4-Dichloro-N’-propanoylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学研究应用
2,4-Dichloro-N’-propanoylbenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 2,4-dichloro-N’-propanoylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
2,4-Dichlorobenzohydrazide: Similar structure but lacks the propanoyl group.
2,4-Dichlorophenylhydrazine: Contains a hydrazine moiety instead of a hydrazide.
2,4-Dichlorobenzamide: Similar benzene ring substitution but with an amide group instead of a hydrazide.
Uniqueness: 2,4-Dichloro-N’-propanoylbenzohydrazide is unique due to the presence of both the propanoyl group and the dichlorobenzene ring, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C10H10Cl2N2O2 |
|---|---|
分子量 |
261.1 g/mol |
IUPAC 名称 |
2,4-dichloro-N//'-propanoylbenzohydrazide |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-2-9(15)13-14-10(16)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3,(H,13,15)(H,14,16) |
InChI 键 |
SMEYNTSUSRMJQS-UHFFFAOYSA-N |
SMILES |
CCC(=O)NNC(=O)C1=C(C=C(C=C1)Cl)Cl |
规范 SMILES |
CCC(=O)NNC(=O)C1=C(C=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(2-bromo-4-methylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B325018.png)
![N'-[(4-bromophenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B325020.png)


![3-[(Tetrahydro-2-furanylmethoxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B325024.png)
![4-chloro-N-[4-(9-{4-[(4-chlorobenzoyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]benzamide](/img/structure/B325027.png)



![N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B325034.png)
![4-Fluoro-N-[4-(piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B325037.png)
![2-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B325038.png)
![3-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B325040.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B325043.png)
